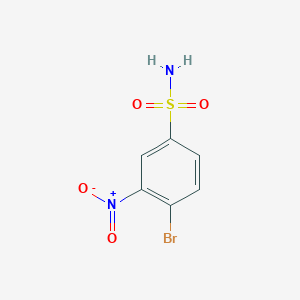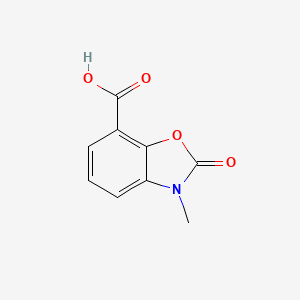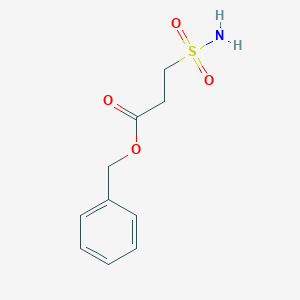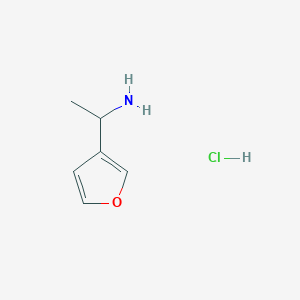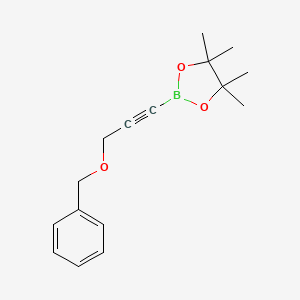
2-(3-(Benzyloxy)prop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-(Benzyloxy)prop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzyloxy group attached to a prop-1-ynyl chain, which is further connected to a dioxaborolane ring. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is the formation of Pt-pyryliums . These are platinum-bound pyrylium compounds that play a crucial role in the synthesis of oxygen-bridged polycycles .
Mode of Action
The compound, when combined with PtCl2 in toluene, forms Pt-pyryliums . These Pt-pyryliums then undergo a [3+2] cycloaddition with alkenes to form oxygen-bridged (5H-benzo7annulen-5-ylidene)platinum(II) intermediates . This process occurs with good stereoselectivities .
Biochemical Pathways
The compound’s action affects the pathway of oxygen-bridged polycycle synthesis . The Pt-pyryliums formed by the compound undergo a tandem rearrangement to afford diverse types of polycycles, depending on the electronic nature of the alkenes .
Pharmacokinetics
The compound’s interaction with ptcl2 suggests that it may have significant reactivity and potential bioavailability .
Result of Action
The result of the compound’s action is the formation of diverse types of polycycles . These polycycles are formed with good stereoselectivities, indicating the compound’s potential utility in the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s interaction with PtCl2 occurs in toluene , suggesting that the solvent environment can significantly impact the compound’s reactivity. Additionally, the compound’s Log Kow (KOWWIN v1.67 estimate) is 0.89 , indicating its partition coefficient between octanol and water, which can affect its distribution in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)prop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Sonogashira coupling reaction. This reaction is performed by coupling a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF) or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques, such as column chromatography or recrystallization, are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)prop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alkyne group can yield an α,β-unsaturated ketone, while reduction can produce an alkane.
Scientific Research Applications
2-(3-(Benzyloxy)prop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: A similar compound with an ethynyl group instead of a prop-1-ynyl chain.
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a methoxyphenyl group instead of a benzyloxy group.
Uniqueness
2-(3-(Benzyloxy)prop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, such as the benzyloxy group and the prop-1-ynyl chain. These features confer distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenylmethoxyprop-1-ynyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)11-8-12-18-13-14-9-6-5-7-10-14/h5-7,9-10H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKRWCHUAGKXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


